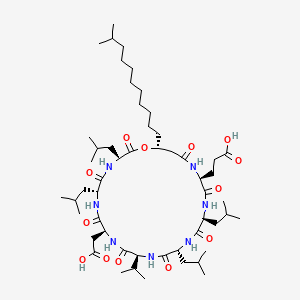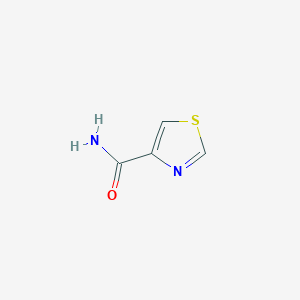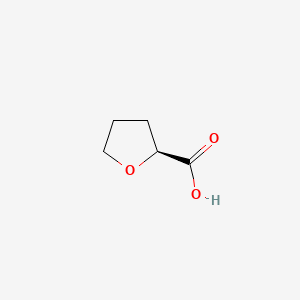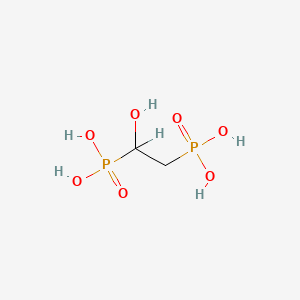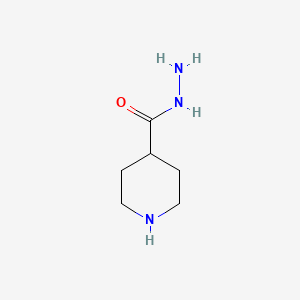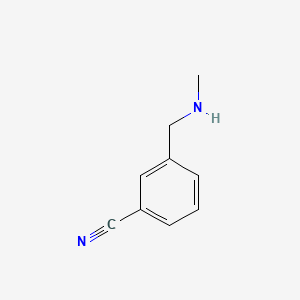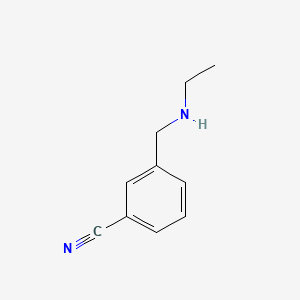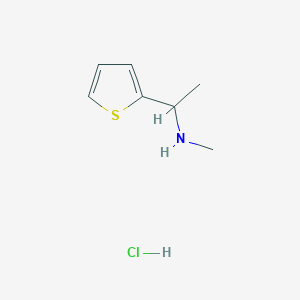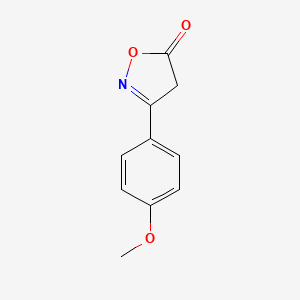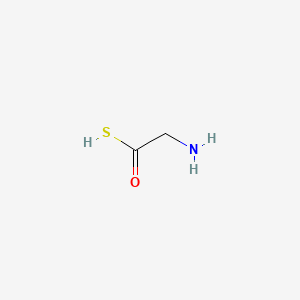
Thioglycine
Overview
Description
Thioglycine: is a monothiocarboxylic acid that is the thiolacid analogue of glycine. It is also known as aminoethanethioic S-acid. This compound is characterized by the presence of a thiol group (-SH) instead of the hydroxyl group (-OH) found in glycine. This compound is a significant compound in the field of biochemistry and organic chemistry due to its unique properties and applications.
Mechanism of Action
Target of Action
Thioglycine primarily targets the enzyme Methyl-coenzyme M reductase (MCR) . This enzyme is found in strictly anaerobic methanogenic and methanotrophic archaea, where it modifies a glycine residue . The enzyme is involved in the reversible production and consumption of methane, a potent greenhouse gas .
Mode of Action
This compound interacts with its target by modifying a glycine residue in MCR . Upon binding to its substrate, an external source of sulfide attacks the target amide bond generating a tetrahedral intermediate . The amide oxyanion then attacks the gamma-phosphate of ATP, releasing ADP and forming a phosphorylated thiolate intermediate that collapses to form this compound and phosphate .
Biochemical Pathways
This compound affects the pathway involving the MCR enzyme. This enzyme catalyzes the reversible conversion of methyl-coenzyme M (CoM) and coenzyme B (CoB) to methane and a CoB-CoM heterodisulfide . This reaction plays a critical role in the global carbon cycle . In the forward direction, MCR catalyzes the formation of methane in methane-producing archaea (methanogens). In the reverse direction, MCR catalyzes the consumption of methane in methanotrophic archaea .
Pharmacokinetics
In the presence of bicarbonate, this compound liberates the gasotransmitter H2S .
Result of Action
The result of this compound’s action is the stabilization of the protein secondary structure near the active site . This stabilization is believed to facilitate the deprotonation of CoB by reducing the pK a of the sulfhydryl group . Another proposal suggests that this compound could serve as an intermediate electron carrier for oxidation of a proposed heterodisulfide anion radical intermediate .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For instance, a study showed that raising the temperature to 40°C resulted in a slow decomposition of this compound until an equilibrium was reached after 72 hours . This suggests that the efficacy and stability of this compound can be affected by changes in the environment.
Biochemical Analysis
Biochemical Properties
Thioglycine is known to interact with several enzymes and proteins, playing a significant role in biochemical reactions. One of the key enzymes that interact with this compound is methyl-coenzyme M reductase, which is found in methanogenic and methanotrophic archaea. This enzyme catalyzes the reversible conversion of methyl-coenzyme M and coenzyme B to methane and a coenzyme B-coenzyme M heterodisulfide . This compound is post-translationally incorporated into the alpha subunit of methyl-coenzyme M reductase, where it helps stabilize the protein’s secondary structure near the active site . This stabilization is crucial for the enzyme’s activity and efficiency.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In methanogenic archaea, this compound is essential for the proper functioning of methyl-coenzyme M reductase. The presence of this compound in the enzyme’s structure enhances its thermal stability and allows the archaea to thrive in environments with low free energy yields and elevated temperatures . Additionally, this compound influences cell signaling pathways and gene expression by stabilizing key enzymes involved in these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into proteins through post-translational modifications. This compound is introduced into the alpha subunit of methyl-coenzyme M reductase by the action of specific enzymes, such as those encoded by the tfuA and ycaO genes . These enzymes catalyze the thioamidation of glycine residues, resulting in the formation of this compound. This modification enhances the stability and activity of the enzyme by forming strong interactions with other amino acids in the protein’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but its stability can be influenced by factors such as temperature and pH. Long-term studies have shown that this compound-containing proteins, such as methyl-coenzyme M reductase, maintain their activity and stability over extended periods, allowing for sustained cellular function . Degradation of this compound can lead to a loss of enzyme activity and cellular dysfunction.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the activity of enzymes and improve cellular function. At high doses, this compound may exhibit toxic effects, leading to cellular damage and adverse physiological outcomes. Studies have shown that there is a threshold dose beyond which the beneficial effects of this compound are outweighed by its toxicity . It is essential to carefully regulate the dosage of this compound to achieve optimal results in biochemical and physiological studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to methane production and consumption in methanogenic and methanotrophic archaea. The incorporation of this compound into methyl-coenzyme M reductase is a critical step in these pathways, as it enhances the enzyme’s stability and activity . This compound also interacts with other enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound to its target sites, such as the active site of methyl-coenzyme M reductase . The distribution of this compound within cells is essential for its proper function and interaction with other biomolecules.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity and function. In methanogenic archaea, this compound is primarily found in the cytoplasm, where it is incorporated into methyl-coenzyme M reductase . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thioglycine can be synthesized through various methods. One common approach involves the reaction of glycine with hydrogen sulfide in the presence of a catalyst. Another method includes the use of thioacylating reagents to introduce the thiol group into the glycine molecule .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Thioglycine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: this compound can participate in substitution reactions where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Thioglycine has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of peptides and proteins.
- Employed in the study of post-translational modifications of proteins .
Biology:
- Acts as a hydrogen sulfide donor, which is important in various biological processes.
- Used in the study of enzyme mechanisms and protein stability .
Medicine:
- Investigated for its cardioprotective effects due to its ability to release hydrogen sulfide slowly .
- Potential therapeutic applications in conditions related to oxidative stress and inflammation .
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Applied in the synthesis of specialized polymers and materials .
Comparison with Similar Compounds
Glycine: The parent compound of thioglycine, differing by the presence of a hydroxyl group instead of a thiol group.
S-methylcysteine: Another sulfur-containing amino acid with similar properties.
Thioacetamide: A compound with a similar thioamide functional group.
Uniqueness: this compound is unique due to its ability to release hydrogen sulfide slowly, making it a valuable tool in studying the effects of H2S in biological systems. Its thioamide bond also imparts distinct spectroscopic and electrochemical properties compared to other similar compounds .
Properties
IUPAC Name |
2-aminoethanethioic S-acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NOS/c3-1-2(4)5/h1,3H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFJIBWZIQDUSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335011 | |
| Record name | Aminothioacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
758-10-1 | |
| Record name | Thioglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=758-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminothioacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIOGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC58U6NVC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




